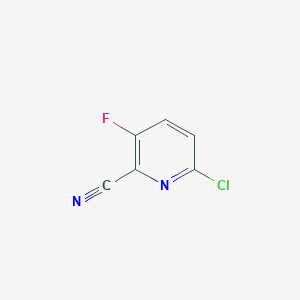

6-Chloro-3-fluoropicolinonitrile

Description

Contextualization within Halogenated Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to medicinal chemistry, agrochemicals, and materials science. researchgate.net Within this vast field, the strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the heterocyclic core is a pivotal area of research. Halogenation serves multiple purposes: it can profoundly alter the electronic properties of a molecule, enhance its metabolic stability, and improve its ability to cross biological membranes.

Furthermore, halogens act as versatile chemical "handles" for subsequent synthetic transformations. researchgate.netmdpi.com They are excellent leaving groups in nucleophilic substitution reactions and are key participants in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The "halogen dance," a base-induced migration of a halogen atom on an aromatic ring, is another sophisticated tool used by chemists to access otherwise hard-to-make isomers. researchgate.net The presence of multiple, different halogens on a single heterocyclic ring, as seen in 6-Chloro-3-fluoropicolinonitrile, offers the potential for selective, stepwise reactions, providing a pathway to intricate molecular designs. mdpi.com

Historical Trajectories of Picolinonitrile Derivatives in Synthetic Organic Chemistry

The discipline of synthetic organic chemistry, focused on the intentional construction of carbon-based molecules, emerged in the 19th century and rapidly evolved. ucl.ac.uk Early work focused on analyzing and synthesizing natural products, which led to a deeper understanding of molecular structure and reactivity. ucl.ac.uk Heterocyclic compounds became a major focus during the 20th century as their prevalence in biologically active molecules, from alkaloids to vitamins, became apparent. researchgate.net

Picolinonitrile derivatives, which are pyridine (B92270) rings substituted with a nitrile (–C≡N) group, have long been recognized as valuable synthetic intermediates. The pyridine core provides a stable aromatic scaffold, while the nitrile group offers rich chemical versatility. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. This flexibility has made picolinonitriles a staple in the synthesis of pharmaceuticals and other functional materials for decades. The development of methods to introduce other substituents, like halogens, onto the picolinonitrile framework has further expanded their utility, allowing for their incorporation into highly complex target molecules.

Current Research Landscape and Academic Significance of this compound

This compound (CAS No. 1207609-52-6) is a specialized building block primarily used in research and development settings. bldpharm.combldpharm.com Its academic significance stems from the precise arrangement of its functional groups: a pyridine ring, a reactive nitrile group, and two different halogen atoms (chloro and fluoro) at specific positions. This precise arrangement makes it a sought-after precursor in multi-step synthetic sequences.

One of the most notable contexts in which this compound appears is in relation to the antiviral drug Favipiravir. It has been identified and synthesized as "Favipiravir Impurity 21," indicating its relevance in the manufacturing process and quality control of this important pharmaceutical. synzeal.comcleanchemlab.com This connection underscores its industrial and academic importance, as understanding the formation and properties of such impurities is critical for drug development and regulatory compliance.

Furthermore, the chloro-fluoro picolinonitrile scaffold is a key component in the synthesis of novel kinase inhibitors. Research has shown that related structures, such as 5-bromo-3-fluoropicolinonitrile, are used to create isothiazolo[4,5-b]pyridines, which are evaluated for their ability to inhibit cyclin G-associated kinase (GAK). rsc.org This highlights the value of the halogenated picolinonitrile motif in medicinal chemistry for generating new therapeutic candidates. The distinct reactivity of the chloro and fluoro substituents allows for selective chemical modifications, enabling the construction of libraries of related compounds for biological screening.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1207609-52-6 | bldpharm.comambeed.com |

| Molecular Formula | C6H2ClFN2 | bldpharm.comambeed.com |

| Molecular Weight | 156.54 g/mol | bldpharm.comambeed.com |

| IUPAC Name | 6-Chloro-3-fluoropyridine-2-carbonitrile | calpaclab.com |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | ambeed.com |

| Hydrogen Bond Acceptors | 3 | ambeed.com |

| Hydrogen Bond Donors | 0 | ambeed.com |

| Rotatable Bonds | 0 | ambeed.com |

Scope and Objectives of Contemporary Research Endeavors Centered on this compound

The primary objective of research involving this compound is to utilize it as a strategic starting material for the synthesis of more complex, high-value molecules, particularly for pharmaceutical and agrochemical applications.

The key research goals include:

Synthesis of Biologically Active Molecules: Researchers use this compound to construct novel molecules for biological testing. The distinct electronic environment created by the chloro and fluoro groups can influence how the final molecule interacts with biological targets like enzymes or receptors. The synthesis of kinase inhibitors is a prime example of this objective. rsc.org

Process Chemistry and Pharmaceutical Development: A significant objective is its use in the context of pharmaceutical manufacturing. Research into its synthesis and characterization as a drug-related impurity (e.g., for Favipiravir) is crucial for ensuring the safety and purity of the final active pharmaceutical ingredient. synzeal.comcleanchemlab.com

Exploration of Selective Reactivity: The presence of two different halogens provides a platform for studying selective chemical reactions. Researchers aim to develop conditions that allow for the modification of one halogen (e.g., the chlorine atom) while leaving the other (the fluorine atom) intact, or vice versa. This allows for controlled, stepwise assembly of complex structures. Research on related compounds shows that temperature and reaction conditions can be tuned to achieve selective substitution. rsc.org

Development of New Agrochemicals: The broader class of chloro-fluoro-substituted picolinates and picolinonitriles is highly relevant in the agrochemical industry. google.com While specific public research on this compound for herbicides is less documented, a logical extension of its use is in the discovery of new crop protection agents, mirroring the established applications of its chemical cousins.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTQNABZNJWPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 3 Fluoropicolinonitrile and Its Derivatives

Retrosynthetic Analysis of the 6-Chloro-3-fluoropicolinonitrile Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic strategies. The primary disconnections involve the carbon-halogen and carbon-nitrile bonds.

A logical retrosynthetic approach would involve the sequential introduction of the chloro, fluoro, and cyano functionalities onto a pyridine (B92270) or picoline precursor. One common strategy begins with a polysubstituted pyridine and proceeds through a series of halogen exchange and functional group interconversion steps. For instance, a plausible route could start from a readily available chloropicoline derivative.

Another key disconnection involves the formation of the pyridine ring itself, a strategy that allows for the early introduction of the required substituents onto acyclic precursors. This approach, while often more complex, can provide greater control over the final substitution pattern.

A retrosynthetic pathway for a related compound, 4-amino-3-chloro-5-fluoro-6-(substituted)picolinate, starts from 3,4,5,6-tetrachloropicolinonitrile. google.comresearchgate.net This highlights a common industrial strategy of using heavily halogenated pyridines as versatile starting materials. google.comresearchgate.net The synthesis of a radio-labeled analog of FT-2102 involved a multi-step synthesis starting from 5-fluoropicolinonitrile. mdpi.com

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through various methods, often involving the manipulation of a pre-existing pyridine ring.

Achieving regioselectivity in the halogenation of pyridine rings is a significant challenge due to the electronic nature of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions.

For the synthesis of related halogenated picolinonitriles, regioselective halogenation is a critical step. For example, the synthesis of 3-bromo-5-(trifluoromethyl)picolinonitrile (B1316471) relies on efficient catalytic systems for regioselective bromination. smolecule.com The prediction of regioselectivity for electrophilic halogenation reactions can be aided by computational methods, such as calculating the relative energies of halonium ion intermediates. wuxiapptec.com This approach has been shown to be more accurate than relying on HOMO lobe sizes or 13C NMR chemical shifts alone. wuxiapptec.com

In some cases, the desired regiochemistry is achieved through a sequence of reactions. For instance, in the synthesis of 3,6-disubstituted isothiazolo[4,5-b]pyridines, selective substitution of a nitro group at the 3-position of 6-chloro-3-nitropicolinonitrile was achieved by reacting it with p-methoxybenzylthiol at a low temperature, leaving the chlorine at the 6-position intact. rsc.org

The introduction of fluorine into aromatic rings can be accomplished through either nucleophilic or electrophilic fluorination methods.

Nucleophilic Fluorination: This is a common method for synthesizing fluorinated pyridines. It typically involves the displacement of a leaving group, such as a chlorine or nitro group, by a fluoride (B91410) ion source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction of 3,4,5,6-tetrachloropicolinonitrile with a fluoride ion source is a key step in producing 3-chloro-4,5,6-trifluoropicolinonitrile. google.comresearchgate.net The efficiency of this halogen exchange (Halex) reaction is influenced by factors such as the solvent, temperature, and the presence of phase-transfer catalysts. google.com For instance, the use of polar aprotic solvents like DMSO, NMP, or DMF is common. google.comresearchgate.net

Electrophilic Fluorination: This method utilizes reagents that deliver an electrophilic fluorine species to a nucleophilic carbon center. wikipedia.org Reagents like Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. wikipedia.orgworktribe.com While elemental fluorine can be used, reagents with a nitrogen-fluorine bond are generally safer and more practical. wikipedia.org Electrophilic fluorination is particularly useful for converting electron-rich C-H bonds to C-F bonds. worktribe.com The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

A significant challenge in the synthesis of some fluorinated picolinates has been the reliance on expensive electrophilic fluorinating agents like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). google.comgoogle.com

The introduction of a nitrile group onto a picoline or pyridine ring is a fundamental transformation in the synthesis of picolinonitriles. Several methods are available for this conversion.

One of the most common methods is the ammoxidation of methylpyridines (picolines) . This industrial process involves the gas-phase reaction of a picoline with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. beilstein-journals.org Vanadium-titanium oxide catalysts, sometimes modified with other metal oxides like chromium(III), tin(IV), or iron(III) oxides, are frequently used for the oxidative ammonolysis of picolines to produce the corresponding nitriles. chemjournal.kz

Another approach is the dehydration of a primary amide . For example, a tert-butylamide derivative can be dehydrated using phosphorus oxychloride at elevated temperatures to yield the nitrile. beilstein-journals.org

The Sandmeyer reaction provides a classic route to nitriles from an amino group via a diazonium salt intermediate. This method can be applied to aminopicolines.

Furthermore, the nitrile group can be introduced by the substitution of a halogen with a cyanide salt, often catalyzed by a transition metal complex. nih.gov

Green Chemistry Approaches in the Synthesis of Halogenated Picolinonitrile Analogues

The principles of green chemistry are increasingly being applied to the synthesis of halogenated picolinonitriles to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. acs.org

One key aspect is atom economy , which seeks to maximize the incorporation of atoms from the starting materials into the final product. acs.org In the context of halogenated picolinonitrile synthesis, this can be addressed by developing more selective reactions that minimize the formation of byproducts.

The use of safer solvents and reagents is another important consideration. acs.org For example, research into replacing hazardous solvents with more environmentally benign alternatives is ongoing. The development of catalytic processes is also a cornerstone of green chemistry, as it can reduce the need for stoichiometric reagents and enable reactions to proceed under milder conditions. acs.org

Catalytic Systems in the Preparation of this compound and Related Compounds

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives.

Transition Metal Catalysis: Transition metal catalysts are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or other substituents onto the picolinonitrile scaffold. The synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates involves a transition metal-assisted coupling step. google.comresearchgate.net

Phase-Transfer Catalysis: Phase-transfer catalysts, such as crown ethers and quaternary phosphonium (B103445) salts, are often employed in nucleophilic fluorination reactions. google.com These catalysts facilitate the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. For example, 18-crown-6 (B118740) can enhance the rate of halogen exchange reactions.

Catalysts for Nitrile Formation: As mentioned previously, the ammoxidation of picolines to picolinonitriles is a key industrial process that relies on heterogeneous catalysts. Vanadium-titanium oxide systems are prominent, and their catalytic activity can be tuned by the addition of other metal oxides. chemjournal.kz

The development of efficient catalytic systems is also critical for achieving regioselective halogenation. smolecule.com For example, copper halides have been used to activate N-halosuccinimides for the regioselective halogenation of heteroarenes. thieme.de

Transition Metal-Catalyzed Cross-Coupling Reactions for Picolinonitrile Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of substituted pyridines. For the synthesis of picolinonitrile scaffolds, palladium-catalyzed cyanation of halopyridines is a particularly relevant transformation.

The direct cyanation of a dihalopyridine precursor, such as 6-chloro-3-fluoropyridine, represents a straightforward approach to this compound. Palladium catalysts, in combination with a variety of cyanide sources, have been shown to be effective for this transformation. Common cyanide sources include potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). More recently, less toxic and more manageable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have gained prominence. organic-chemistry.org

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by promoting the reductive elimination step and preventing catalyst deactivation. The reaction conditions, including solvent, base, and temperature, must be carefully optimized to achieve high yields and selectivity.

Table 1: Palladium-Catalyzed Cyanation of a Dihalopyridine Precursor

| Entry | Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | Zn(CN)₂ | - | DMF | 120 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | KCN | K₂CO₃ | Toluene | 110 | 68 |

| 3 | Pd/C (5) | - | Zn(CN)₂ | Zn(OAc)₂ | DMA | 100 | 82 |

| 4 | PdCl₂(PPh₃)₂ (3) | - | K₄[Fe(CN)₆] | Na₂CO₃ | Acetonitrile (B52724)/Water | 80 | 88 |

This table presents hypothetical data based on typical conditions for palladium-catalyzed cyanation of halopyridines.

Beyond direct cyanation, other cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions can be employed to first install other functionalities on the picolinonitrile scaffold, which can then be further elaborated. For instance, a Suzuki coupling could be used to introduce an aryl or alkyl group at the 6-position of a 3-fluoropicolinonitrile precursor. rsc.org The Heck reaction, on the other hand, allows for the introduction of alkenyl substituents. organic-chemistry.orgmdpi.com

Organocatalysis and Biocatalysis in Nitrile Synthesis

In recent years, organocatalysis and biocatalysis have emerged as attractive alternatives to metal-catalyzed reactions, often offering milder reaction conditions and unique selectivity profiles.

Organocatalysis in nitrile synthesis often involves the activation of substrates through the formation of iminium or enamine intermediates. While the direct organocatalytic cyanation of a pyridine ring is challenging, organocatalysts can be employed in the synthesis of precursors to fluorinated picolinonitriles. For example, organocatalytic methods have been developed for the stereoselective synthesis of fluorinated oxindoles, which can be valuable intermediates. nih.govnih.gov The principles of these reactions could potentially be adapted for the synthesis of functionalized pyridine precursors.

Biocatalysis offers an environmentally benign approach to nitrile synthesis. Enzymes such as nitrile hydratases and nitrilases are known to convert nitriles to amides and carboxylic acids, respectively. frontiersin.org More relevant to nitrile synthesis are enzymes like aldoxime dehydratases, which can produce nitriles from aldoximes under mild conditions. tugraz.atnih.gov A potential biocatalytic route to a picolinonitrile derivative could involve the enzymatic conversion of a corresponding picolinaldehyde to its aldoxime, followed by dehydration to the nitrile. While the biocatalytic synthesis of halopyridines presents challenges due to potential enzyme inhibition by the halogen atoms, research in this area is ongoing. sfu.ca

Table 2: Potential Biocatalytic Synthesis of a Picolinonitrile Derivative

| Step | Enzyme | Substrate | Product | Conditions | Yield (%) |

| 1 | Carboxylate Reductase | Picolinic Acid Derivative | Picolinaldehyde Derivative | ATP, NADPH | 70-85 |

| 2 | Aldoxime Dehydratase | Picolinaldehyde Derivative | Picolinonitrile Derivative | Room Temp, Aqueous Buffer | 80-95 |

This table illustrates a hypothetical two-step biocatalytic cascade for the synthesis of a picolinonitrile derivative.

Optimization of Reaction Parameters and Yields for Academic Scale Production of this compound

The optimization of reaction parameters is critical for the efficient and reproducible synthesis of this compound on an academic (milligram to gram) scale. A systematic approach, such as Design of Experiments (DoE), can be employed to identify the optimal conditions by simultaneously varying multiple reaction parameters. sci-hub.sersc.orgresearchgate.net

Key parameters to consider for a palladium-catalyzed cyanation include:

Catalyst Loading: Minimizing the amount of palladium is crucial for reducing costs and toxicity.

Ligand-to-Metal Ratio: This ratio can significantly impact catalyst activity and stability.

Solvent: The choice of solvent affects the solubility of reactants and the reaction rate.

Temperature: Higher temperatures can increase reaction rates but may also lead to decomposition.

Base: The type and amount of base can influence the reaction outcome.

Table 3: Design of Experiments (DoE) for the Optimization of a Palladium-Catalyzed Cyanation

| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Base (equivalents) | Solvent | Yield (%) |

| 1 | 1 | 80 | 1.5 | Toluene | 65 |

| 2 | 1 | 100 | 1.5 | DMF | 85 |

| 3 | 1 | 80 | 2.0 | Toluene | 72 |

| 4 | 1 | 100 | 2.0 | DMF | 91 |

| 5 | 2 | 80 | 1.5 | Toluene | 78 |

| 6 | 2 | 100 | 1.5 | DMF | 93 |

| 7 | 2 | 80 | 2.0 | Toluene | 84 |

| 8 | 2 | 100 | 2.0 | DMF | 95 |

This table represents a simplified factorial design to illustrate the DoE approach for optimizing the synthesis of this compound.

Modern approaches to reaction optimization also include the use of Bayesian optimization, which can efficiently identify optimal conditions with fewer experiments by building a predictive model of the reaction landscape. nih.govrsc.org

Flow Chemistry and Continuous Processing Approaches for Picolinonitrile Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.org These benefits are particularly relevant for reactions that are exothermic, use hazardous reagents, or require precise control over reaction parameters.

The synthesis of picolinonitriles, especially through palladium-catalyzed reactions, can be adapted to a continuous flow setup. A solution of the halopyridine precursor, cyanide source, and catalyst can be pumped through a heated reactor coil. The residence time in the reactor, which is determined by the flow rate and the reactor volume, can be precisely controlled to maximize conversion and minimize byproduct formation.

One of the challenges in flow chemistry is the potential for clogging, especially when solid reagents or byproducts are involved. This can be addressed by using soluble reagents, employing packed-bed reactors with immobilized catalysts, or using techniques like acoustic irradiation to keep solids suspended. rsc.org

Table 4: Comparison of Batch vs. Flow Synthesis for a Palladium-Catalyzed Cyanation

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 4-12 hours | 10-60 minutes |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Scalability | Challenging | Straightforward by running longer |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, better containment |

| Throughput | Lower | Higher |

This table provides a general comparison of batch and flow synthesis for a typical palladium-catalyzed cyanation reaction.

The integration of in-line purification and analysis techniques can further enhance the efficiency of continuous flow synthesis, allowing for the direct production of high-purity this compound.

Chemical Reactivity and Transformation Studies of 6 Chloro 3 Fluoropicolinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Picolinonitrile Core of 6-Chloro-3-fluoropicolinonitrile

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the electron-withdrawing nitrile and halogen substituents, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility.

Investigation of Halogen Exchange and Fluorine Activation

Halogen exchange reactions are pivotal in modifying the reactivity and properties of halogenated pyridines. In the context of polychlorinated picolinonitriles, fluorine can be introduced via reaction with alkali metal fluorides like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) in polar aprotic solvents. This process, a type of SNAr reaction, allows for the stepwise replacement of chlorine atoms with fluorine. The reaction conditions, including temperature and solvent, are critical in controlling the degree of fluorination. For instance, the synthesis of 3-chloro-4,5,6-trifluoropicolinonitrile from 3,4,5,6-tetrachloropicolinonitrile is achieved through a fluorine exchange reaction. google.comgoogle.com

The fluorine atom at the 3-position and the chlorine atom at the 6-position of this compound exhibit differential reactivity towards nucleophiles. The position of the halogen and the nature of the nucleophile dictate which halogen is preferentially substituted.

Amination, Alkoxylation, and Thiolation Reactions at the Halogenated Positions

The halogenated positions on the this compound ring are prime sites for the introduction of various functional groups through SNAr reactions.

Amination: Amines can readily displace the halogen atoms. For example, in the synthesis of more complex molecules, the chlorine atom at the 6-position can be substituted by an amino group. google.comjustia.com The reaction of 6-chloro-3-nitropicolinonitrile with p-methoxybenzylthiol at low temperatures allows for the selective substitution of the nitro group, leaving the chlorine at position 6 intact for subsequent reactions. rsc.org This selectivity is crucial for the regioselective synthesis of disubstituted pyridines.

Alkoxylation: Alkoxides can also serve as nucleophiles to displace the halogen atoms. For instance, the reaction of 4-chloropicolinonitrile with an alcohol in the presence of a base like sodium hydride (NaH) yields the corresponding ether. nih.gov This strategy is employed in the synthesis of various substituted picolinates.

Thiolation: Thiolates are effective nucleophiles for displacing halogens on the pyridine ring. In one synthetic route, 5-bromo-3-fluoropicolinonitrile is treated with p-methoxybenzylthiol and a base to afford the corresponding thioether in good yield. rsc.org This reaction proceeds via nucleophilic substitution of the bromine atom.

The following table summarizes representative SNAr reactions on halogenated picolinonitriles:

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 3,4,5,6-Tetrachloropicolinonitrile | KF/CsF | 3-Chloro-4,5,6-trifluoropicolinonitrile | Polar aprotic solvent | google.comgoogle.com |

| 3,4,5,6-Tetrafluoropicolinonitrile | LiCl | Chloro-fluoropicolinonitriles | Heat | researchgate.net |

| 6-Chloro-3-nitropicolinonitrile | p-Methoxybenzylthiol | 3-(p-Methoxybenzylthio)-6-chloropicolinonitrile | -45 °C | rsc.org |

| 4-Chloropicolinonitrile | Alcohol | 4-Alkoxypicolinonitrile | NaH, DMF | nih.gov |

| 5-Bromo-3-fluoropicolinonitrile | p-Methoxybenzylthiol | 5-(p-Methoxybenzylthio)-3-fluoropicolinonitrile | K2CO3 | rsc.org |

Electrophilic Substitution Reactions on the Pyridine Ring System

While the electron-deficient nature of the pyridine ring in this compound makes it less reactive towards electrophilic substitution compared to benzene, such reactions are not impossible. The presence of activating groups or specific reaction conditions can facilitate electrophilic attack. However, due to the strong deactivating effect of the nitrile and halogen substituents, electrophilic substitution on the this compound ring is generally challenging and less commonly employed in synthetic strategies compared to nucleophilic substitution. The electron-donating amino group, in contrast, facilitates electrophilic aromatic substitution.

Radical Reactions Involving this compound

Radical reactions offer an alternative pathway for the functionalization of pyridine rings. Recent studies have shown that electron-poor aromatics, including fluorinated picolinonitriles, can undergo C-H alkylation via a radical mechanism. This "anti-Friedel-Crafts" approach utilizes the photoactivation of an electron donor-acceptor (EDA) complex to generate an alkyl radical, which then adds to the electron-deficient aromatic ring. This methodology has been successfully applied to the C-H alkylation of 3-fluoropicolinonitrile, demonstrating its potential for the late-stage functionalization of complex molecules. The reaction tolerates a wide range of functional groups, including halides, which is a significant advantage over traditional cross-coupling methods. Control experiments suggest that these reactions proceed through an ionic mechanism rather than a radical pathway in some cases, as the addition of a radical scavenger like TEMPO did not inhibit the reaction but resulted in a lower yield due to purification challenges. rsc.org

Metalation and Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize pyridine rings. Derivatives of this compound are excellent substrates for various cross-coupling reactions.

Suzuki, Stille, Heck, and Sonogashira Coupling Strategies

Suzuki Coupling: The Suzuki coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. kuleuven.be Derivatives of this compound can be converted into the corresponding boronic esters and subsequently used in Suzuki couplings. google.com For example, 6-bromo-3-fluoropicolinonitrile (B1380960) can be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form the boronic ester, which can then be coupled with an aryl halide. google.com The Suzuki reaction has also been used to introduce aryl groups at various positions of the pyridine ring in the synthesis of complex biologically active molecules. nih.govgoogle.comgoogle.com

Stille Coupling: The Stille coupling utilizes an organotin compound and an organic halide catalyzed by palladium. This reaction has been mentioned as a potential method for the functionalization of picolinonitrile derivatives. google.comgoogle.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. While not as commonly reported for this compound itself, the Heck reaction is a general strategy for the functionalization of halo-pyridines. urfu.ru

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction has been used to introduce alkynyl groups onto the pyridine ring of related compounds. For instance, the bromine at position 6 of a dibrominated isothiazolo[4,5-b]pyridine, derived from a picolinonitrile precursor, was shown to be susceptible to Sonogashira coupling. rsc.org

The following table provides examples of cross-coupling reactions involving picolinonitrile derivatives:

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki | 6-Bromo-3-fluoropicolinonitrile, Bis(pinacolato)diboron | PdCl2(dppf), KOAc | 3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | google.com |

| Suzuki | 4-Chloropyrimidine, Imidazole boronic acid pinacol (B44631) ester | Palladium catalyst | 4-(Imidazol-4-yl)pyrimidine derivative | google.com |

| Suzuki | Bromide derivative, Arylboronic acid | Pd(dppf)Cl2, K3PO4 | Biaryl compound | google.com |

| Sonogashira | 3,6-Dibromo-isothiazolo[4,5-b]pyridine, Terminal alkyne | Palladium catalyst | 6-Alkynyl-3-bromo-isothiazolo[4,5-b]pyridine | rsc.org |

Negishi and Kumada Coupling for Aryl-Aryl and Aryl-Alkyl Bond Formation

The chlorine atom at the 6-position of this compound is susceptible to displacement, making it a suitable substrate for cross-coupling reactions. While specific examples for Negishi and Kumada couplings with this exact molecule are not prevalent in the provided search results, the reactivity of similar halogenated picolinonitriles suggests its utility in these transformations. For instance, the Negishi coupling, which employs organozinc reagents and a palladium catalyst, is a viable method for creating C-C bonds with halogenated pyridines. A patent for naphthoquinone derivatives describes a reaction that, while not a standard Negishi coupling, utilizes this compound with vinyl potassium trifluoroborate in the presence of a palladium catalyst (Pd(dppf)Cl2) and a base (DIEA) to form a coupled product. google.com This indicates the potential for this compound to undergo similar palladium-catalyzed cross-coupling reactions.

The general conditions for Negishi coupling reactions with related compounds often involve a palladium-NHC (N-heterocyclic carbene) complex as the catalyst and a solvent like acetonitrile (B52724) or THF at moderate temperatures, around 80°C. Similarly, Kumada coupling, which utilizes Grignard reagents, is a known method for the arylation and alkylation of pyridines. ambeed.com The reactivity of the chloro-substituent in this compound would be a key factor in the success of these coupling reactions.

The following table outlines a representative Suzuki-Miyaura coupling reaction, which is mechanistically similar to Negishi and Kumada couplings and highlights the potential for C-C bond formation at the 6-position.

| Reactants | Catalyst | Base | Solvent | Temperature | Product | Reference |

| This compound, Vinyl potassium trifluoroborate | Pd(dppf)Cl2 | DIEA | Isopropyl alcohol | 80 °C | 3-Fluoro-6-vinylpicolinonitrile | google.com |

Nitrile Group Transformations of this compound

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations to yield diverse chemical structures.

Hydrolysis, Reduction, and Oxidation Reactions of the Nitrile Moiety

The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. smolecule.com For example, the hydrolysis of the related compound 4-chloropicolinonitrile can be achieved to yield the corresponding picolinic acid. nih.gov This transformation is a common step in the synthesis of more complex molecules.

Reduction of the nitrile group can lead to the formation of an aminomethyl group. Common reducing agents for this transformation include lithium aluminum hydride or catalytic hydrogenation. While a direct example for this compound is not provided, the reduction of nitriles is a well-established synthetic method.

Oxidation of the nitrile group is less common but can be achieved under specific conditions to yield various products.

Cycloaddition Reactions and Other Pericyclic Processes Involving the Nitrile

The nitrile group can participate in cycloaddition reactions. For instance, nitrile imines can react with alkenes in a [3+2] cycloaddition to form pyrazoline rings. mdpi.com While a specific example with this compound is not available, the general principle suggests its potential participation in such reactions. The nitrile's electronic properties, influenced by the electron-withdrawing fluorine and chlorine atoms, would affect its reactivity as a dipolarophile.

Another example of a reaction involving the nitrile group is the formation of tetrazoles through cycloaddition with sodium azide. This has been demonstrated with protected ribosides bearing a nitrile group. urfu.ru

Ring-Opening and Rearrangement Reactions of the Picolinonitrile Scaffold

The pyridine ring of this compound is generally stable. However, under certain conditions, ring-opening or rearrangement reactions can occur. For instance, some cyclopropyl (B3062369) moieties attached to similar pyridine rings can undergo ring-opening. smolecule.com While not a direct reaction of the picolinonitrile scaffold itself, this demonstrates the possibility of complex transformations in its derivatives.

Rearrangement reactions, such as the Smiles rearrangement, have been observed in related aromatic systems under the influence of a strong base. core.ac.uk It is conceivable that under specific conditions, the picolinonitrile ring could undergo rearrangements, although no direct evidence was found in the provided search results.

Photochemical Reactivity and Light-Induced Transformations of this compound

The photochemical reactivity of this compound has been explored in the context of photocatalyst-free C-H alkylation. chemrxiv.org In these reactions, the compound acts as an electron acceptor in an electron donor-acceptor (EDA) complex. Upon photo-induced fragmentation, alkyl radicals are generated and can selectively alkylate the picolinonitrile ring. chemrxiv.org This methodology has been shown to be effective for a range of alkyl radicals and demonstrates the potential for light-induced functionalization of the molecule. chemrxiv.org

The following table summarizes a photocatalyst-free C-H alkylation reaction involving a related 3-fluorocyanopyridine.

| Reactants | Additives | Solvent | Light Source | Product | Reference |

| 3-Fluorocyanopyridine, Redox-active ester | DABCO, Cs2CO3 | DMSO | Blue LED | Alkylated 3-fluorocyanopyridine | chemrxiv.org |

Derivatization Strategies for Advanced Chemical Building Blocks from this compound

This compound serves as a valuable starting material for the synthesis of more complex and functionalized molecules. The reactivity of both the chlorine atom and the nitrile group allows for a wide range of derivatization strategies.

One key strategy is the nucleophilic aromatic substitution of the chlorine atom. This has been demonstrated by reacting 5-bromo-3-fluoropicolinonitrile with morpholine (B109124) to yield the corresponding morpholino-substituted product. google.com A similar reaction with this compound would be expected to proceed readily.

Another important derivatization pathway involves transformations of the nitrile group, as discussed in section 3.5. For example, hydrolysis to the carboxylic acid followed by esterification or amidation can lead to a variety of amides and esters. nih.govgoogle.com

Furthermore, the combination of these strategies allows for the creation of highly functionalized building blocks. For instance, a multi-step synthesis starting from 3,4,5,6-tetrachloropicolinonitrile involves a series of fluorine exchange, amination, and other reactions to produce complex picolinate (B1231196) derivatives. google.com These examples highlight the versatility of halogenated picolinonitriles as precursors for advanced chemical intermediates.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 6 Chloro 3 Fluoropicolinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of 6-chloro-3-fluoropicolinonitrile. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Analysis and Coupling Constant Determination

Analysis of one-dimensional NMR spectra is the first step in the structural verification of this compound. Each nucleus (¹H, ¹³C, ¹⁹F, and ¹⁵N) provides a unique perspective on the molecular structure.

The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitrile, chlorine, and fluorine substituents. The multiplicity of these signals will be determined by proton-proton and proton-fluorine coupling constants.

The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the pyridine (B92270) ring and the nitrile group. The chemical shifts are highly dependent on the nature of the directly attached and neighboring atoms. The carbon attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling, which is typically large. Similarly, other carbons will exhibit smaller couplings to fluorine.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance is expected for the fluorine atom in this compound, and its chemical shift provides a sensitive measure of its electronic environment.

While ¹⁵N NMR is less commonly used due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide valuable information about the electronic structure of the pyridine and nitrile nitrogen atoms. Isotopic enrichment would likely be necessary for practical measurements.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.60 - 7.80 | dd | J(H-F) = 8.0 - 10.0, J(H-H) = 4.0 - 5.0 |

| H-5 | 7.40 - 7.60 | t | J(H-H) ≈ J(H-F) = 4.0 - 5.0 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 135 - 140 | d | J(C-F) ≈ 15 - 25 |

| C-3 | 155 - 160 | d | ¹J(C-F) ≈ 240 - 260 |

| C-4 | 125 - 130 | d | J(C-F) ≈ 20 - 30 |

| C-5 | 140 - 145 | d | J(C-F) ≈ 5 - 10 |

| C-6 | 150 - 155 | s | - |

| CN | 115 - 120 | s | - |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. It would definitively assign the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. For instance, H-4 would show correlations to C-2, C-3, C-5, and C-6, while H-5 would correlate with C-3, C-4, and the nitrile carbon. These correlations are instrumental in piecing together the carbon framework and placing the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For this relatively rigid molecule, NOESY can help to confirm the through-space proximity of the aromatic protons.

Variable Temperature NMR Studies on Conformational Stability and Dynamic Processes

For a largely planar and rigid molecule like this compound, significant conformational changes are not expected. However, variable temperature NMR studies can be employed to investigate any potential dynamic processes, such as restricted rotation of the nitrile group, although this is unlikely to be a high-energy barrier process. Such studies on related fluorinated pyridines have been used to confirm the presence of single stable isomers in solution. acs.orgpsu.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp band around 2230-2240 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR. While polar bonds like C=O and O-H tend to have strong IR absorptions, non-polar, symmetric bonds often produce strong Raman signals. For this compound, the symmetric vibrations of the pyridine ring and the nitrile group are expected to be prominent in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2230 - 2240 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1200 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. A Certificate of Analysis for this compound confirms that its mass conforms to the expected structure. cleanchemlab.com The molecular formula is C₆H₂ClFN₂. bldpharm.com

HRMS can also provide insights into the fragmentation pathways of the molecule under ionization. The fragmentation pattern is a unique fingerprint that can be used for structural confirmation. Expected fragmentation pathways for this compound could include the loss of small neutral molecules such as HCN, Cl, or F radicals, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 155.9894 |

| [M - Cl]⁺ | 120.0092 |

| [M - CN]⁺ | 129.9972 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions of this compound and its Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Furthermore, the crystal structure would reveal how the molecules pack in the solid state, providing valuable information about intermolecular interactions such as halogen bonding (involving the chlorine atom), dipole-dipole interactions, and π-π stacking of the pyridine rings. Understanding these interactions is crucial for predicting the physical properties of the material, such as its melting point and solubility. While no public crystal structure of this compound is currently available, related structures of substituted picolinonitriles have been determined, providing a basis for what to expect.

Hyphenated Chromatographic Techniques (GC-MS, LC-MS) for Purity Assessment, Reaction Monitoring, and Impurity Profiling

Hyphenated chromatography, which combines the separation power of chromatography with the identification capabilities of mass spectrometry, is indispensable for the comprehensive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be employed for purity assessment and the identification of volatile impurities that may be present from its synthesis, such as residual solvents or starting materials. The mass spectrometer provides detailed information on the molecular weight and fragmentation pattern of the compound and its impurities, allowing for their unambiguous identification.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

A hypothetical GC-MS data table for the analysis of this compound could include the following:

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~10.5 min |

| Expected m/z of Molecular Ion | 156/158 (due to Cl isotope) |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique than GC-MS as it can analyze a wider range of compounds, including those that are non-volatile or thermally labile. LC-MS is extensively used for the purity assessment of this compound, reaction monitoring, and the profiling of non-volatile impurities. google.comgoogle.com In the synthesis of derivatives of this compound, LC-MS is a standard tool to check for the presence of the starting material and the formation of the desired product. google.com

For purity assessment, a high-resolution LC-MS system can accurately determine the mass of the parent compound and any impurities, allowing for the calculation of their elemental composition and tentative identification. During reaction monitoring, small aliquots of the reaction mixture can be periodically analyzed by LC-MS to track the consumption of this compound and the formation of the product, enabling the optimization of reaction conditions.

Impurity profiling by LC-MS involves the separation and identification of all detectable impurities in a sample. This is critical for ensuring the quality and safety of the final product. A certificate of analysis for a sample of this compound, identified as "Favipiravir Impurity 21," indicates that its purity is confirmed by LC-MS, highlighting the industrial relevance of this technique. synzeal.comselvita.com

A representative LC-MS method for the analysis of this compound is summarized in the table below:

| Parameter | Value |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ | 157.0/159.0 |

Advanced Separations Science for Enantiomeric Purity

For chiral molecules, which exist as non-superimposable mirror images (enantiomers), determining the enantiomeric purity is crucial, as different enantiomers can have distinct biological activities. While this compound itself is not chiral, it is often used as a building block in the synthesis of more complex chiral molecules. In such cases, advanced separation techniques are employed to separate and quantify the enantiomers of the final product.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. thieme-connect.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like an alcohol. mdpi.com This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity. For the separation of enantiomers of compounds derived from this compound, polysaccharide-based chiral stationary phases are often employed. nih.gov The separation of halogen-containing pharmaceuticals and their closely related isomers has been successfully achieved using chiral SFC. shimadzu.com

A typical SFC screening for a chiral derivative of this compound might involve the following conditions:

| Parameter | Value |

| Columns | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | CO₂ / Methanol (with or without an additive like diethylamine) |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Backpressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV-Vis or Mass Spectrometry |

Chiral High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the determination of enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for their broad applicability. The development of a chiral HPLC method for a derivative of this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Both normal-phase and reversed-phase chiral HPLC methods can be developed, depending on the solubility and properties of the analyte.

The following table outlines a general approach to chiral HPLC method development for a derivative of this compound:

| Parameter | Normal Phase | Reversed Phase |

| Column | Chiral Stationary Phase (e.g., coated or immobilized polysaccharide) | Chiral Stationary Phase (e.g., compatible with aqueous mobile phases) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Acetonitrile/Water or Methanol/Water with buffers |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |

| Detection | UV-Vis (e.g., 254 nm) | UV-Vis or Mass Spectrometry |

Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Fluoropicolinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. For 6-chloro-3-fluoropicolinonitrile, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights. researchgate.net

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, a planar pyridine (B92270) ring is expected. The substituents—a chlorine atom at position 6, a fluorine atom at position 3, and a nitrile group at position 2—will influence bond lengths and angles. The C-Cl and C-F bond lengths will be characteristic of halogenated aromatic rings, and the C-C≡N bond of the picolinonitrile group will be essentially linear.

Due to the rigidity of the pyridine ring and the nature of the substituents, significant conformational isomerism is not expected. The primary focus of conformational analysis would be the rotational barrier of the nitrile group, although it is anticipated to be negligible.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å |

| C-N (ring) Bond Lengths | ~1.33 - 1.34 Å |

| C-C≡N Bond Angle | ~179° |

Note: These values are predictive and based on typical values for similar structures in computational studies.

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of the compound.

NMR Spectroscopy: The chemical shifts for ¹H, ¹³C, and ¹⁹F NMR can be calculated. The ¹H NMR spectrum would show two distinct signals for the aromatic protons. The ¹³C NMR would display six signals for the pyridine ring and one for the nitrile carbon. The ¹⁹F NMR is particularly sensitive to the electronic environment, and its predicted chemical shift would be a key identifier. researchgate.net Studies on fluoropyridines have shown that good correlations can be achieved between experimental and computed shifts, though scaling factors may be necessary for higher accuracy. researchgate.netfluorine1.ru

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can be predicted to identify characteristic functional group absorptions. Key predicted vibrations would include the C≡N stretch of the nitrile group (around 2230-2240 cm⁻¹), C-Cl stretching, C-F stretching, and various aromatic C-H and C=C/C=N ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net Transitions would likely be of the π → π* and n → π* type, characteristic of aromatic systems.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Feature | Predicted Value |

| ¹³C NMR | C-Cl | ~150-155 ppm |

| ¹³C NMR | C-F | ~160-165 ppm (with J_CF coupling) |

| ¹⁹F NMR | C-F | Dependent on reference, but characteristic for a fluoropyridine |

| IR | C≡N Stretch | 2235 cm⁻¹ |

| UV-Vis | λ_max | ~270-290 nm |

Note: These are estimated values based on computational studies of analogous compounds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. mdpi.com

For this compound, the HOMO is expected to be distributed over the pyridine ring, while the LUMO will likely have significant contributions from the C=N and C-halogen bonds, making these sites susceptible to nucleophilic attack. The electron-withdrawing nature of the chlorine, fluorine, and nitrile groups lowers the energy of the LUMO, making the molecule a good electron acceptor. FMO analysis can predict the regioselectivity of reactions; for instance, nucleophilic aromatic substitution would be directed by the LUMO coefficients on the ring carbons. chemrxiv.orgchemrxiv.org Studies on halopyridines show that the LUMO symmetries can control reaction mechanisms, such as in palladium-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Structure and Energetic Characterization

While DFT is often the method of choice, other computational techniques can provide valuable information.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide more accurate energetic calculations than standard DFT, albeit at a higher computational cost. These methods would be particularly useful for benchmarking the results from DFT and for calculating precise reaction enthalpies and activation energies. lookchem.comacs.org

Semi-Empirical Methods: Methods like AM1 or PM7 are faster but less accurate. They could be employed for preliminary conformational searches or for modeling very large systems involving this molecule, but would not be suitable for detailed electronic structure analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics simulations can model the behavior of this compound over time, particularly in a solvent. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water or DMSO), one can study:

Solvation Structure: How solvent molecules arrange around the solute, including the potential for hydrogen bonding between the nitrile nitrogen or ring nitrogen and protic solvents.

Dynamic Properties: How the molecule moves and rotates within the solvent.

Interaction Energies: The strength of the interaction between the solute and the solvent.

MD simulations are crucial for understanding how the solvent environment affects the molecule's conformation, reactivity, and spectroscopic properties. mdpi.com

Quantum Chemical Studies of Reaction Mechanisms and Transition States of this compound Transformations

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. fiveable.meresearchgate.net For this compound, this could involve:

Nucleophilic Aromatic Substitution: Modeling the reaction pathway for the displacement of the chlorine or fluorine atom by a nucleophile. This would involve locating the transition state structure and calculating the activation energy barrier. The relative reactivity of the C-Cl versus the C-F bond towards substitution could be determined.

Reactions of the Nitrile Group: Investigating the mechanism of hydrolysis, reduction, or cycloaddition reactions involving the nitrile functionality.

Cross-Coupling Reactions: Studying the mechanism of reactions like Suzuki or Buchwald-Hartwig couplings, which are common for halopyridines. This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. researchgate.net

By mapping the potential energy surface for a given reaction, computational chemistry can provide a detailed, step-by-step understanding of how transformations of this compound occur. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational methodologies used to correlate the structural properties of molecules with their chemical reactivity and selectivity. For this compound, QSRR and QSSR models could offer profound insights into its reaction mechanisms and guide the synthesis of novel derivatives with desired characteristics.

Detailed Research Findings

Although specific QSRR/QSSR studies on this compound are not readily found, we can conceptualize how such an investigation would be structured. A hypothetical study might explore the nucleophilic aromatic substitution (SNAr) reactions of this compound, a common transformation for halogenated pyridines.

A QSRR model could be developed by creating a dataset of various nucleophiles and calculating descriptors for each. These descriptors, which can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar volume, surface area), or topological, would then be correlated with the experimentally determined reaction rates.

For instance, a multiple linear regression (MLR) analysis might yield an equation similar to:

log(k) = c0 + c1σ + c2*Es + c3qNuc

Where:

log(k) is the logarithm of the reaction rate constant.

σ represents the Hammett parameter of a substituent on the nucleophile.

Es is the Taft steric parameter.

qNuc is the calculated partial charge on the nucleophilic atom.

c0, c1, c2, c3 are the regression coefficients determined from the analysis.

Similarly, a QSSR model could predict the regioselectivity of reactions on a library of substituted picolinonitriles. For example, in reactions where multiple sites are available for substitution, a QSSR model could predict the ratio of products based on descriptors calculated for the starting materials.

Hypothetical QSRR Data for SNAr Reactions of this compound

| Nucleophile | Experimental log(k) | Calculated HOMO (eV) | Calculated Polarizability (ų) | Predicted log(k) |

| Methoxide | -2.5 | -3.2 | 8.5 | -2.6 |

| Ethoxide | -3.1 | -3.0 | 10.2 | -3.0 |

| Phenoxide | -4.2 | -4.5 | 15.1 | -4.1 |

| Aniline | -5.5 | -5.1 | 12.8 | -5.4 |

| Thiomethoxide | -1.8 | -2.8 | 11.5 | -1.9 |

Chemoinformatics and Computational Screening of this compound Libraries

Chemoinformatics involves the use of computational techniques to analyze and organize chemical data. In conjunction with computational screening, it is a powerful tool for drug discovery and materials science. A virtual library based on the this compound scaffold could be screened against biological targets or for specific material properties.

Detailed Research Findings

While no specific chemoinformatics studies on this compound libraries are published, the general workflow is well-established. A virtual library would be generated by computationally adding a diverse set of substituents at one or more positions of the parent molecule. For this compound, substitutions could be explored at the chloro, fluoro, or cyano positions, or by functionalizing the pyridine ring itself.

This virtual library can then be subjected to a series of computational filters. Initially, filters based on physicochemical properties, such as Lipinski's rule of five, can be applied to select for drug-like molecules. Subsequently, more sophisticated methods like molecular docking can be used to predict the binding affinity of the library members to a specific protein target.

For example, given that substituted pyridines are common motifs in kinase inhibitors, a virtual library of this compound derivatives could be screened against the ATP-binding site of a particular kinase. The results of such a screening would identify a smaller subset of promising candidates for synthesis and experimental testing.

Illustrative Computational Screening of a Hypothetical this compound Library

| Compound ID | Substituent at Cl-position | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) | ADMET Risk |

| CFPN-001 | -NH-Ph | -9.2 | 50 | Low |

| CFPN-002 | -O-CH₂-Ph | -8.5 | 120 | Low |

| CFPN-003 | -S-Cyclohexyl | -7.8 | 350 | Medium |

| CFPN-004 | -NH-Indole | -10.1 | 15 | Low |

| CFPN-005 | -O-Pyridine | -8.9 | 80 | Low |

Applications of 6 Chloro 3 Fluoropicolinonitrile As a Building Block in Complex Molecule Synthesis

Strategic Use in the Synthesis of Agrochemicals and Crop Protection Agents (as a synthetic intermediate)

The structural core of 6-Chloro-3-fluoropicolinonitrile is instrumental in the synthesis of modern agrochemicals. The specific placement of its halogen and nitrile groups allows for sequential, regioselective reactions to build the complex scaffolds required for potent biological activity.

Development of Novel Fungicides with Picolinonitrile Scaffolds

The picolinonitrile framework is a key component in a new class of powerful fungicides known as picolinamides. These compounds, such as fenpicoxamid (B607437) and florylpicoxamid, function by inhibiting the mitochondrial cytochrome bc1 complex at the Qi site, a crucial part of the fungal respiration process. nih.govresearchgate.net The synthesis of these fungicides relies on the elaboration of a substituted picolinonitrile precursor, which is subsequently converted to the corresponding picolinamide (B142947).

This compound serves as an ideal starting point, providing the essential fluorinated pyridine (B92270) core. The nitrile group is readily hydrolyzed to a carboxamide group, forming the picolinamide structure, while the chlorine atom can be substituted or used in cross-coupling reactions to introduce the varied side chains that define the activity spectrum of the final fungicide. jst.go.jp Research has shown that picolinamide fungicides are effective against a broad spectrum of plant pathogenic fungi and provide a new tool for managing fungicide resistance. nih.govresearchgate.net

Herbicidal Compound Synthesis Utilizing this compound

The use of this compound and related structures as intermediates in the synthesis of herbicides is well-documented in patent literature. Specifically, this scaffold is crucial for producing a class of synthetic auxin herbicides, the 4-aminopicolinates. google.comgoogle.com

The manufacturing process often begins with a heavily chlorinated picolinonitrile, such as 3,4,5,6-tetrachloropicolinonitrile, which undergoes a series of halogen exchange reactions to introduce fluorine atoms. google.comresearchgate.net This yields key intermediates like 3-chloro-4,5,6-trifluoropicolinonitrile. google.comresearchgate.net These chloro-fluoro picolinonitriles are then subjected to a sequence of transformations, including amination at the 4-position, hydrolysis of the nitrile to a carboxylic acid, esterification, and finally a transition metal-catalyzed coupling reaction at the 6-position to install an aryl or other group. researchgate.net This multi-step process, reliant on the picolinonitrile core, leads to potent herbicides like 4-amino-3-chloro-5-fluoro-6-(aryl)picolinates, which are effective against a wide range of weeds. google.comgoogle.com

| Intermediate Precursor | Target Herbicidal Class | Key Synthetic Steps |

| Chloro-fluoro-picolinonitriles | 4-Aminopicolinates | Halogen exchange, Amination, Hydrolysis, Esterification, Metal-catalyzed coupling |

Insecticidal Agent Construction from Picolinonitrile Precursors

The picolinonitrile structure is also a precursor for a distinct class of insecticides. Research has demonstrated that derivatives of picolinonitrile can be converted into picolinamidines, which exhibit significant insecticidal activity. nih.govresearchgate.net For example, studies have shown these compounds to be potent against the cotton leafworm, Spodoptera littoralis, a major agricultural pest. nih.govresearchgate.net

The synthesis involves the reaction of a substituted picolinonitrile with an organometallic amide, such as lithium bis(trimethylsilyl)amide, followed by hydrolysis to yield the final picolinamidine product. researchgate.net The starting picolinonitrile, such as this compound, provides the essential heterocyclic core that is elaborated into the final active insecticide. Further research has also identified isoxazoline (B3343090) cyclopropyl-picolinamide derivatives as having excellent insecticidal properties against various pests.

Utilization in the Preparation of Pharmaceutical Intermediates and Lead Compounds (as a synthetic intermediate)

The unique electronic properties and reaction sites of this compound make it a valuable building block in medicinal chemistry for creating complex drug candidates. The pyridine scaffold is a common feature in many biologically active molecules.

Its utility is demonstrated in the synthesis of aza-indazole derivatives, which are being investigated for the treatment of tendon and ligament injuries. In a documented synthesis, the closely related 6-bromo-3-fluoropicolinonitrile (B1380960) undergoes a palladium-catalyzed Suzuki coupling reaction with a boronic ester to form a key carbon-carbon bond, leading to the final complex molecule. google.com Similarly, 5-fluoropicolinonitrile is a key intermediate in the synthesis of Olutasidenib, a drug used to treat acute myeloid leukemia (AML). google.com

Furthermore, the picolinonitrile core has been used to modify existing drugs. For instance, 3-fluoropicolinonitrile was used in a C-H alkylation reaction with Gemfibrozil, a lipid-regulating agent, showcasing its utility in late-stage modification of biologically active compounds. chemrxiv.org Picolinonitrile derivatives have also been converted into thienylpicolinamidines, which have shown antiproliferative activity against various cancer cell lines, highlighting their potential in oncology research. nih.gov

| Intermediate | Target Compound Class | Therapeutic Area |

| 6-Bromo-3-fluoropicolinonitrile | Aza-indazole derivatives | Tendon/Ligament Injuries google.com |

| 5-Fluoropicolinonitrile | Dihydropyridine-2-carbonitrile | Acute Myeloid Leukemia (AML) google.com |

| 3-Fluoropicolinonitrile | Alkylated Gemfibrozil | Lipid Regulation chemrxiv.org |

| Picolinonitrile derivatives | Thienylpicolinamidines | Oncology nih.gov |

Development of Advanced Materials and Functional Polymers Incorporating Picolinonitrile Derivatives

The picolinonitrile scaffold is of growing interest in materials science due to its inherent electronic properties. The combination of the electron-withdrawing nitrile group and the pyridine ring creates a dipole moment, making these molecules suitable for incorporation into functional materials. While the direct polymerization of this compound is not widely documented, its derivatives and isomers are used to create materials with specific optical and electronic functions. smolecule.comsmolecule.com

For example, related picolinonitrile compounds are explored for creating advanced polymers and coatings. smolecule.com The isomeric compound, 2-Cyano-6-fluoropyridine, is noted for its use in synthesizing materials for organic light-emitting diodes (OLEDs). Additionally, more complex structures built from picolinonitrile precursors have been developed as dyes for dye-sensitized solar cells, where their electronic structure is key to performance. researchgate.net The role of this compound in this field is as a foundational building block, which can be modified through reactions at its chloro and fluoro positions to tune the electronic properties for specific material applications. vulcanchem.com

Ligand Design and Coordination Chemistry Studies with this compound

In the field of coordination chemistry, this compound serves as a valuable building block for constructing sophisticated ligands. The pyridine nitrogen atom and the nitrogen of the nitrile group can both act as potential coordination sites for metal ions. This allows the molecule to be used in forming metal complexes with tailored catalytic or physical properties.

Transition metal-catalyzed reactions, such as the Suzuki and Stille couplings frequently used to functionalize this molecule, inherently rely on its ability to coordinate to the metal catalyst (e.g., palladium) as the first step in the catalytic cycle. google.com Beyond being a substrate, the picolinonitrile framework can be built into larger, multi-dentate ligand systems. For instance, 3-fluoropicolinonitrile has been used in a one-pot, metal-free domino reaction to construct complex 11H-dipyrido[1,2-a:3',2'-d]pyrimidin-11-imine derivatives. researchgate.net These fused polycyclic aromatic systems are excellent candidates for use as ligands in coordination chemistry, capable of forming stable complexes with a variety of metals. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly of Picolinonitrile-Containing Systems

The strategic placement of halogen atoms and nitrogen-containing functional groups on aromatic scaffolds is a cornerstone of modern supramolecular chemistry. These features allow for the programming of molecular recognition and self-assembly events through a variety of non-covalent interactions. While direct and extensive research on the supramolecular applications of this compound is not widely documented, its chemical structure—possessing a pyridine ring, a nitrile group, and both chlorine and fluorine substituents—provides a strong basis for its potential as a versatile building block in the design of complex, self-assembling molecular systems. The principles governing the behavior of analogous halogenated and picolinonitrile-based molecules offer significant insights into the prospective roles of this compound in this field.

The construction of predictable and robust supramolecular architectures relies on the directional and specific nature of intermolecular forces. nih.gov Molecules containing pyridine and nitrile functionalities are frequently employed as ligands in coordination-driven self-assembly to form discrete metallosupramolecular structures or extended coordination polymers. hud.ac.uk The nitrogen atom of the pyridine ring and the nitrile group can coordinate to metal centers, acting as building blocks for intricate designs like molecular cages, grids, and polymers. nih.govhud.ac.uk